molecular formula C12H9F6NO2 B8051221 5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

Cat. No.: B8051221
M. Wt: 313.20 g/mol
InChI Key: OHIDCVTXTYVGRO-UHFFFAOYSA-N
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Description

5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one (CAS: 875444-08-9) is a chiral oxazolidinone derivative characterized by a stereospecific (4S,5R) configuration. Its crystal structure, determined via single-crystal X-ray diffraction, reveals a monoclinic system (space group P2(1)) with a non-planar arrangement between the trifluoromethyl-substituted phenyl ring and the oxazolidinone core, leading to a twisted conformation . This structural feature enhances its metabolic stability and influences interactions with biological targets.

The compound is a key intermediate in synthesizing cholesterol ester transfer protein (CETP) inhibitors such as Anacetrapib (MK-0859), which reduces triglycerides and increases HDL cholesterol via synergistic combinations with angiotensin II receptor blockers or fibrates . Its trifluoromethyl groups contribute to lipophilicity, while the oxazolidinone scaffold provides rigidity, making it a versatile pharmacophore in medicinal chemistry.

Properties

IUPAC Name

5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F6NO2/c1-5-9(21-10(20)19-5)6-2-7(11(13,14)15)4-8(3-6)12(16,17)18/h2-5,9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDCVTXTYVGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC(=O)N1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with an appropriate amine and a carbonyl source under controlled conditions. One common method involves the use of a cyclization reaction to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as toluene or dichloromethane, and catalysts like trifluoroacetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted oxazolidinones .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential as an antimicrobial agent. Research indicates that derivatives of 3,5-bis(trifluoromethyl)phenyl have shown significant activity against drug-resistant bacteria, including Staphylococcus aureus and Escherichia coli. In particular, studies have demonstrated that these compounds can inhibit biofilm formation and possess minimum inhibitory concentration (MIC) values as low as 1 µg/mL against various bacterial strains .

CETP Inhibition
In the realm of cardiovascular health, 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one has been explored as a potential inhibitor of cholesteryl ester transfer protein (CETP). This inhibition is crucial for managing lipid levels in the body and offers a therapeutic avenue for treating dyslipidemia .

Catalysis

Organocatalysis
The compound serves as a chiral thiourea organocatalyst in asymmetric synthesis. It has been utilized to promote various organic transformations through its ability to stabilize transition states via hydrogen bonding interactions. This property enhances reaction rates and selectivity, making it a valuable tool in synthetic organic chemistry .

Schreiner's Thiourea
The derivative N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been recognized as a privileged motif in the development of organocatalysts. Its application extends to facilitating reactions such as Michael additions and aldol reactions, showcasing its versatility in catalysis .

Material Science

Polymer Chemistry
The incorporation of 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The trifluoromethyl groups contribute to the hydrophobicity and chemical resistance of the resulting materials, making them suitable for use in harsh environments .

Case Studies and Research Findings

Study Focus Area Findings
Antimicrobial ActivityDemonstrated potent activity against MRSA with MIC values < 1 µg/mL.
OrganocatalysisShowed effectiveness in promoting asymmetric synthesis reactions through hydrogen bonding stabilization.
Material ScienceImproved thermal stability in polymer composites when integrated with trifluoromethyl phenyl moieties.

Mechanism of Action

The mechanism of action of 5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Water) Purity
Target Compound C₁₂H₉F₆NO₂ 313.20 3,5-Bis(trifluoromethyl)phenyl, 4-methyl Low 95%
Anacetrapib (MK-0859) C₃₀H₂₅F₁₀NO₃ 637.51 Additional aryl and alkyl substituents <1 mg/mL 98%
Rocacetrapib C₃₃H₃₀F₇NO₃ 681.59 Cyclohexenyl and tert-butyl groups Not reported N/A
D5D Inhibitor (5n) C₂₀H₁₃F₄N₃O₂ 403.33 4-Fluorophenyl, diphenyl substituents Moderate >99%

Key Observations :

  • The target compound’s smaller molecular weight (313.20 vs. 637.51 for Anacetrapib) correlates with simpler synthetic routes but lower lipophilicity .
  • Trifluoromethyl groups in the target compound and Anacetrapib enhance metabolic stability by resisting oxidative degradation .

Table 2: Pharmacological Comparison

Compound Name Primary Target IC₅₀ / EC₅₀ Therapeutic Application
Target Compound CETP (Intermediate) N/A Hyperlipidemia (via Anacetrapib)
Anacetrapib CETP 7.3 nM (CETP inhibition) Atherosclerosis, hyperlipidemia
Rocacetrapib CETP 12 nM (CETP inhibition) Hypertriglyceridemia
D5D Inhibitor (5n) Δ-5 Desaturase (D5D) 0.8 nM (cellular) Inflammatory diseases

Key Observations :

  • The target compound itself lacks direct CETP inhibitory activity but serves as a precursor to Anacetrapib, which exhibits potent CETP inhibition (IC₅₀: 7.3 nM) .
  • The D5D inhibitor 5n demonstrates divergent targeting (Δ-5 desaturase) due to diphenyl substitution, highlighting the oxazolidinone scaffold’s adaptability .

Pharmacokinetic and Metabolic Stability

Table 3: Pharmacokinetic Parameters

Compound Name Oral Bioavailability Half-life (in vivo) Key Metabolic Sites Modified
Target Compound Not applicable N/A N/A
Anacetrapib 80% (mouse) 15–20 hours Aryl methyl groups
D5D Inhibitor (5n) >90% (mouse) 8 hours Fluorophenyl moiety

Key Observations :

  • Anacetrapib’s high bioavailability (80%) and long half-life are attributed to its bulky substituents, which reduce first-pass metabolism .
  • The D5D inhibitor 5n’s optimized fluorophenyl group enhances metabolic stability compared to earlier analogs .

Biological Activity

5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one, with the CAS number 875444-08-9, is a compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and applications of this compound based on diverse research findings.

  • Molecular Formula : C12H9F6NO2
  • Molecular Weight : 313.196 g/mol
  • Appearance : Solid
  • Assay : ≥99.00%
  • Boiling Point : 329.5 ± 42.0 °C (predicted)
  • Density : 1.401 g/cm³
  • pKa : 12.09 ± 0.60 (predicted)

These properties indicate its stability and potential for various applications in medicinal chemistry.

Antimicrobial Properties

Research has highlighted the antimicrobial efficacy of compounds with trifluoromethyl substitutions, including 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one. A study demonstrated that derivatives with similar structures exhibited significant activity against drug-resistant bacterial strains, particularly Staphylococcus aureus and Enterococcus faecalis.

CompoundMinimum Inhibitory Concentration (MIC)Biofilm Eradication Concentration (MBEC)
Compound 110.5 µg/mL against MRSA2 µg/mL against S. aureus
Compound 280.25 µg/mL against various strains1 µg/mL against E. faecalis

These findings suggest that the compound could be a candidate for developing new antimicrobial agents targeting resistant pathogens .

Cytotoxicity and Anticancer Activity

The compound's potential in cancer therapy has also been explored. In vitro studies indicated that oxazolidinone derivatives could induce cytotoxic effects in various cancer cell lines. For instance, compounds similar to 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

The biological activity of this compound is attributed to its ability to inhibit protein synthesis in bacteria and potentially induce apoptosis in cancer cells. The trifluoromethyl group enhances lipophilicity and cellular uptake, leading to improved pharmacodynamics .

Case Study: Antimicrobial Efficacy

A recent study evaluated the effectiveness of several oxazolidinone derivatives against biofilms formed by MRSA strains. The results indicated that compounds similar to 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one had MBEC values as low as 1 µg/mL, demonstrating their potential as effective antibiofilm agents .

Research on Cancer Cell Lines

In another research effort, the compound was tested on FaDu hypopharyngeal tumor cells, where it exhibited significant cytotoxic effects through mechanisms involving apoptosis induction . This suggests that further exploration into its anticancer properties could be warranted.

Q & A

Basic: What are the key synthetic pathways for synthesizing 5-[3,5-bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions under basic conditions. For example, derivatives of this oxazolidinone scaffold are synthesized by reacting substituted benzaldehydes with preformed thiazolidinone or oxazolidinone intermediates. A base such as sodium hydroxide or potassium hydroxide is used in solvents like ethanol or methanol, followed by refluxing to achieve cyclization . For chiral derivatives, stereoselective synthesis is critical, often leveraging fluorinated oxazolidinone auxiliaries to control enantiomeric purity .

Key Considerations:

  • Use of trifluoromethyl groups requires anhydrous conditions to avoid hydrolysis.
  • Purification via column chromatography or recrystallization ensures removal of unreacted electrophiles.

Basic: How is the stereochemical configuration (4S,5R) of this oxazolidinone derivative confirmed in synthetic products?

Methodological Answer:
X-ray crystallography is the gold standard for confirming stereochemistry. For example, crystallographic data for fluorinated oxazolidinones (e.g., C18H14F13NO2) provide bond angles and torsion angles that validate the (4S,5R) configuration . Chiral HPLC or polarimetry can also corroborate enantiomeric excess (e.g., >98% purity) when crystallography is unavailable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.